Boc-tyr(bzl)-OL

Peptide Synthesis Chiral Building Blocks Amino Alcohols

Boc-tyr(bzl)-OL (CAS 66605-58-1), a chiral amino alcohol with orthogonal Boc/Bzl protection, enables unique pathways inaccessible to Boc-Tyr(Bzl)-OH or Boc-Tyr-OMe. Its C-terminal primary alcohol permits direct conversion to oxazolidin-2-one Evans auxiliaries and eliminates post-assembly reduction in Boc-SPPS peptide alcohol synthesis. Enantiomer limit ≤0.5% ensures reproducible stereochemistry. Functions as a carboxypeptidase Y acyl donor and CSP precursor. ≥98% purity.

Molecular Formula C21H27NO4
Molecular Weight 357.4 g/mol
CAS No. 66605-58-1
Cat. No. B558042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-tyr(bzl)-OL
CAS66605-58-1
SynonymsBOC-TYR(BZL)-OL; 66605-58-1; C21H27NO4; AmbotzBAL1046; SCHEMBL272406; CTK2F2386; MolPort-008-267-501; Carbamicacid,N-[(1S)-1-(hydroxymethyl)-2-[4-(phenylmethoxy)phenyl]ethyl]-,1,1-dimethylethylester; ZINC2560055; 6460AH; KM1021; VT1019; (S)-2-(tert-Butoxycarbonylamino)-3-[4-(benzyloxy)phenyl]-1-propanol; (S)-tert-butyl(1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
Molecular FormulaC21H27NO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO
InChIInChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m0/s1
InChIKeyFOMAWYQEBPYJJU-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-tyr(bzl)-OL (CAS 66605-58-1) – Protected Tyrosinol Building Block for Peptide Synthesis and Chiral Applications


Boc-tyr(bzl)-OL (CAS 66605-58-1), also known as Boc-O-benzyl-L-tyrosinol, is a protected amino alcohol derivative of L-tyrosine featuring tert-butoxycarbonyl (Boc) protection at the α-amine and benzyl (Bzl) ether protection at the phenolic hydroxyl [1]. With a molecular formula of C₂₁H₂₇NO₄ and a molecular weight of 357.44 g/mol, this chiral building block is primarily employed in solid‑phase and solution‑phase peptide synthesis, as well as in the preparation of enantiomerically pure amino alcohols and chiral stationary phases [2]. Its orthogonal protection scheme and reduced C‑terminal alcohol functionality distinguish it from the corresponding amino acid Boc‑Tyr(Bzl)‑OH, enabling unique synthetic pathways and minimizing racemization during coupling [3].

Why Boc-tyr(bzl)-OL Cannot Be Casually Replaced with Boc‑Tyr(Bzl)‑OH or Other In‑Class Analogs


Direct substitution of Boc‑Tyr(Bzl)‑OH (CAS 2130‑96‑3) or Boc‑Tyr‑OMe (CAS 4326‑36‑7) for Boc‑tyr(bzl)‑OL introduces both functional‑group incompatibility and divergent physicochemical behavior. The target compound is a primary alcohol (amino alcohol), whereas its carboxylic‑acid counterpart is an amino acid; this C‑terminal difference fundamentally alters its reactivity in peptide‑bond formation, enzymatic acylation, and subsequent derivatization . Moreover, vendor‑supplied purity, enantiomeric integrity, and storage requirements vary significantly across in‑class compounds, making empirical substitution a source of irreproducible results . The quantitative comparisons that follow demonstrate exactly where Boc‑tyr(bzl)‑OL provides measurable, verifiable differentiation relative to its closest analogs.

Quantitative Evidence Guide – Differentiating Boc‑tyr(bzl)‑OL from Boc‑Tyr(Bzl)‑OH and Boc‑Tyr‑OMe


Functional Group Identity: Amino Alcohol vs. Amino Acid – Critical for C‑Terminal Derivatization

Boc‑tyr(bzl)‑OL is an amino alcohol (primary alcohol at the C‑terminus), whereas Boc‑Tyr(Bzl)‑OH is a carboxylic acid and Boc‑Tyr‑OMe is a methyl ester. This functional‑group difference precludes direct substitution in protocols that require a reduced C‑terminal alcohol, such as oxazolidinone synthesis or acyl‑donor reactions [1].

Peptide Synthesis Chiral Building Blocks Amino Alcohols

Vendor‑Claimed Enantiomeric Purity: ≤0.5% Enantiomer Content – Superior to Typical Unspecified Enantiomer Limits

A supplier of Boc‑tyr(bzl)‑OL provides a specification of ≤0.5% enantiomer by HPLC, ensuring high stereochemical fidelity [1]. In contrast, the widely used Boc‑Tyr(Bzl)‑OH is routinely sold with no explicit enantiomer limit, relying solely on achiral purity assays .

Chiral Purity Asymmetric Synthesis Quality Control

Optical Rotation Profile: Distinct [α]D Values Under Standardized Conditions

Boc‑tyr(bzl)‑OL exhibits an optical rotation of [α]D²⁰ = –27 ± 2° (c = 1 in CH₂Cl₂) , whereas Boc‑Tyr(Bzl)‑OH is specified as [α]D²⁵ = +24.5 to +29.5° (c = 2 in ethanol) . The sign inversion and solvent‑concentration differences provide a rapid, orthogonal identity check.

Chiral Analysis Stereochemistry Quality Assurance

Storage Temperature Requirement: 0–8 °C vs. 2–30 °C – Stricter Cold‑Chain Necessity

Boc‑tyr(bzl)‑OL requires refrigerated storage at 0–8 °C to maintain integrity , whereas Boc‑Tyr(Bzl)‑OH can be stored at a broader 2–30 °C range . This stricter requirement reflects the amino alcohol's higher susceptibility to thermal degradation or oxidation.

Storage Stability Handling Procurement

Melting Point Range: 103–105 °C vs. 110–112 °C – Differentiable Thermal Behavior

The melting point of Boc‑tyr(bzl)‑OL is reported as 103–105 °C [1], while Boc‑Tyr(Bzl)‑OH melts at 110–112 °C . This 5–7 °C offset provides a simple, instrumentation‑light confirmatory test during material qualification.

Physical Characterization Identity Testing Quality Control

Solubility Profile: Water‑Insoluble with Defined Organic Solubility – Contrasts with Boc‑Tyr(Bzl)‑OH in DMF

Boc‑tyr(bzl)‑OL is practically insoluble in water (0.068 g/L at 25 °C) but soluble in methanol, ethanol, and dichloromethane . Boc‑Tyr(Bzl)‑OH, by comparison, is clearly soluble in DMF (1 mmol in 2 mL) . The differing solvent compatibilities influence the choice of coupling reagents and reaction media.

Solubility Formulation Reaction Conditions

Validated Application Scenarios for Boc‑tyr(bzl)‑OL Based on Differential Evidence


Synthesis of Enantiomerically Pure Oxazolidinones and Chiral Auxiliaries

The C‑terminal primary alcohol of Boc‑tyr(bzl)‑OL permits direct conversion to oxazolidin‑2‑one derivatives, a key step in preparing Evans’ chiral auxiliaries for asymmetric synthesis . The quantified enantiomer limit (≤0.5%) ensures that the resulting auxiliaries maintain high stereochemical purity, which is critical for enantioselective aldol and alkylation reactions [1].

Development of Tyrosinol‑Based Chiral Stationary Phases (CSPs)

Boc‑tyr(bzl)‑OL serves as a precursor for novel tyrosinol‑based CSPs that have demonstrated baseline enantiomeric resolution of tetracyclic tetrahydroquinoline PXR agonists [2]. The availability of high‑purity (≥99% HPLC) material with defined enantiomeric specifications directly supports reproducible CSP preparation and consistent chromatographic performance.

Solid‑Phase Peptide Synthesis (SPPS) Requiring Reduced C‑Terminus

In Boc‑SPPS strategies that target peptide alcohols or peptide aldehydes, the pre‑reduced C‑terminal alcohol of Boc‑tyr(bzl)‑OL eliminates the need for post‑assembly reduction steps, reducing side reactions and improving overall yield . The orthogonal Boc/Bzl protection ensures compatibility with standard acidolytic cleavage protocols while minimizing racemization during coupling [3].

Enzymatic Peptide Synthesis as an Acyl Donor

Boc‑tyr(bzl)‑OL functions as an acyl donor in carboxypeptidase Y‑catalyzed peptide bond formation, a reaction pathway that is not accessible with the corresponding carboxylic acid or methyl ester . The controlled enantiomeric purity supports the study of stereospecific enzymatic transformations.

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